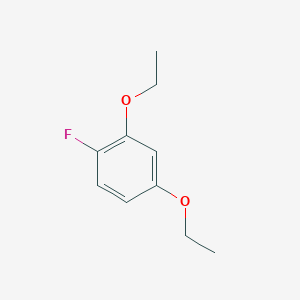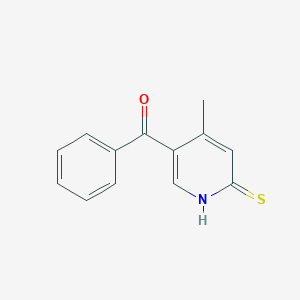
(6-Mercapto-4-methylpyridin-3-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Mercapto-4-methylpyridin-3-yl)(phenyl)methanone is an organic compound that features a pyridine ring substituted with a mercapto group at the 6th position and a methyl group at the 4th position Additionally, it has a phenyl group attached to a methanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Mercapto-4-methylpyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and ammonia.
Introduction of Substituents: The mercapto group can be introduced via nucleophilic substitution reactions, while the methyl group can be added through alkylation reactions.
Attachment of the Phenylmethanone Moiety: This step often involves Friedel-Crafts acylation, where a phenyl group is attached to the methanone moiety using reagents like acetyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Mercapto-4-methylpyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(6-Mercapto-4-methylpyridin-3-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (6-Mercapto-4-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The pyridine ring can interact with nucleic acids or enzymes, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Chloronicotinoyl chloride): Similar pyridine structure but with a chloro group instead of a mercapto group.
(6-Mercaptonicotinic acid): Contains a mercapto group but lacks the phenylmethanone moiety.
(4-Methylpyridine): Shares the methyl group on the pyridine ring but lacks other substituents.
Uniqueness
(6-Mercapto-4-methylpyridin-3-yl)(phenyl)methanone is unique due to the combination of its substituents, which confer distinct chemical properties and potential applications. The presence of both a mercapto group and a phenylmethanone moiety allows for diverse chemical reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C13H11NOS |
|---|---|
Molekulargewicht |
229.30 g/mol |
IUPAC-Name |
(4-methyl-6-sulfanylidene-1H-pyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C13H11NOS/c1-9-7-12(16)14-8-11(9)13(15)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,16) |
InChI-Schlüssel |
LBUBAWCAIZYCDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=S)NC=C1C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


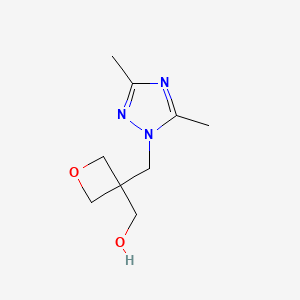
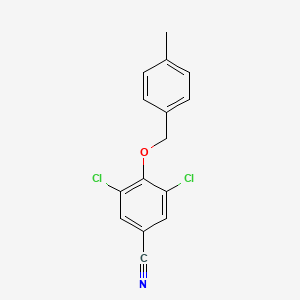
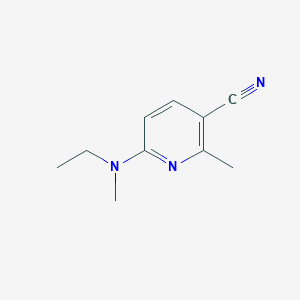
![(1S,2R,4S,5R)-5-((Benzyloxy)methyl)-4-(tert-butoxy)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13005456.png)
![tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate](/img/structure/B13005463.png)
![7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13005477.png)
![4-(Chloromethyl)benzo[d]oxazole](/img/structure/B13005481.png)

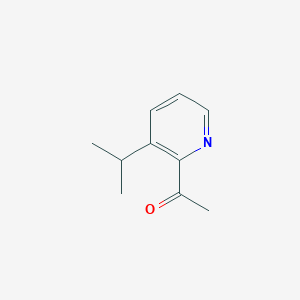
![Methyl 5-fluorobicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13005492.png)
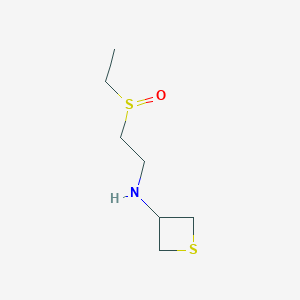
![tert-Butyl 7-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13005502.png)
![8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-7-[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5-azaspiro[2.4]heptan-5-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B13005509.png)
